Miltirone

Descripción general

Descripción

Métodos De Preparación

La miltirona se puede extraer de Salvia miltiorrhiza utilizando extracción con alcohol, seguida de cromatografía en columna de gel de sílice y cromatografía preparativa . La ruta sintética implica la oxidación de 6-isopropil-7-metoxI-1-tetralona utilizando periodinano de Dess-Martin para producir miltirona .

Análisis De Reacciones Químicas

La miltirona experimenta varias reacciones químicas, que incluyen:

Oxidación: La miltirona se puede oxidar para formar diferentes derivados de quinona.

Reducción: Se puede reducir para formar derivados de hidroquinona.

Sustitución: La miltirona puede sufrir reacciones de sustitución, particularmente en el anillo de fenantreno. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el periodinano de Dess-Martin y agentes reductores como el borohidruro de sodio. .

Aplicaciones Científicas De Investigación

Anticancer Applications

1. Colorectal Cancer:

Recent studies have demonstrated that miltirone can induce pyroptotic cell death in colorectal cancer cells. Research indicates that this compound reduces the viability of colorectal cancer cells (SW620 and HCT116) and promotes the cleavage of gasdermin E, a key protein in pyroptosis. In vivo studies suggest that this compound effectively inhibits tumor growth by inducing this form of programmed cell death, offering a potential therapeutic strategy for colorectal cancer treatment .

2. Leukemia:

this compound has shown promise as an antileukemic agent. It induces apoptosis in human leukemia cell lines and xenograft models through reactive oxygen species (ROS)-mediated pathways. The compound disrupts mitochondrial function and increases ER stress, leading to cell cycle arrest and apoptosis in leukemia cells .

3. Hepatocellular Carcinoma:

In hepatocellular carcinoma (HCC), this compound promotes cell death through a mechanism involving BCL2-associated X protein and caspase pathways. It has been shown to inhibit HCC cell growth by inducing GSDME-dependent pyroptosis, thus presenting a novel approach for HCC treatment .

Metabolic Applications

1. Drug Metabolism:

this compound has been identified as a potent inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme crucial for drug metabolism. In studies involving rat liver microsomes, this compound significantly increased fluoxetine concentrations in blood, suggesting its potential role in drug interactions and metabolism modulation . This finding highlights the importance of considering this compound when co-administered with other medications metabolized by CYP2D6.

Pharmacological Mechanisms

This compound's pharmacological effects are attributed to several mechanisms:

- Antioxidant Activity: this compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

- Induction of Pyroptosis: The compound activates pyroptotic pathways in cancer cells, leading to enhanced tumor suppression.

- Inhibition of Drug Metabolizing Enzymes: By inhibiting CYP2D6, this compound alters the metabolism of various drugs, which can have clinical implications for patients on multiple medications.

Summary Table of this compound Applications

Mecanismo De Acción

La miltirona ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Actividad antiplaquetaria: La miltirona suprime la agregación plaquetaria y la secreción de gránulos al afectar las vías de señalización PLCγ2/PKC/ERK1/2, PI3K/Akt y Src/FAK.

Neuroprotección: En modelos de enfermedad de Parkinson, la miltirona activa la vía PI3K/Akt, reduciendo la producción de especies reactivas de oxígeno y la apoptosis neuronal.

Actividad anticancerígena: La miltirona inhibe el crecimiento de células tumorales al modular la expresión génica y las vías de señalización involucradas en la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

La miltirona es única entre los compuestos similares debido a sus diversas actividades farmacológicas. Los compuestos similares incluyen:

Tanshinona I: Otro compuesto de quinona de Salvia miltiorrhiza con propiedades anticancerígenas.

Tanshinona IIA: Conocida por sus efectos protectores cardiovasculares.

Criptotanshinona: Presenta actividades antiinflamatorias y anticancerígenas. En comparación con estos compuestos, la capacidad de la miltirona para modular múltiples vías de señalización y su amplia gama de actividades biológicas la convierten en un compuesto particularmente versátil y valioso en la investigación científica

Actividad Biológica

Miltirone, a bioactive compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies involving this compound, focusing on its anticancer properties, effects on cell death pathways, and other biological effects.

This compound exhibits multiple mechanisms that contribute to its biological activity, particularly in cancer cells:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including lung and liver cancer. In cisplatin-resistant lung cancer cells (HCC827 and A549), this compound increased the expression of pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through both caspase-dependent and caspase-independent pathways .

- Reactive Oxygen Species (ROS) Generation : this compound triggers ROS accumulation, leading to mitochondrial damage and subsequent cell death. In hepatocellular carcinoma (HCC) cells, ROS generation was linked to the induction of pyroptosis through gasdermin E (GSDME) cleavage .

- Inhibition of Matrix Metalloproteinases (MMPs) : this compound significantly suppresses MMP2 and MMP9 expression, which are involved in cancer cell invasion and metastasis. This inhibition contributes to reduced cell viability in resistant cancer types .

| Mechanism | Description | Cell Types Affected |

|---|---|---|

| Apoptosis Induction | Increases pro-apoptotic proteins (Bax, p53) and decreases anti-apoptotic proteins (Bcl-2) | Lung cancer (HCC827, A549) |

| ROS Generation | Induces oxidative stress leading to mitochondrial damage | Hepatocellular carcinoma (HepG2) |

| MMP Inhibition | Suppresses expression of MMP2 and MMP9 | Various cancer types |

Case Studies and Research Findings

- Lung Cancer Treatment : A study demonstrated that this compound effectively induced apoptosis in cisplatin-resistant lung cancer cells by modulating the ROS-p53-AIF-PARP signaling pathway. The results indicated a significant decrease in cell viability and an increase in apoptotic markers following treatment with this compound at concentrations as low as 40 µM .

- Hepatocellular Carcinoma : Research on HCC cells revealed that this compound not only inhibited cell growth but also induced pyroptosis via GSDME cleavage. This study highlighted the potential of this compound as a therapeutic agent against liver cancer, demonstrating its efficacy in both in vitro and in vivo models .

- Colon Cancer : this compound's effects were also observed in colon cancer cells, where it induced mitochondrial damage and increased intracellular calcium levels, leading to cell death. This suggests that this compound may have broad-spectrum anticancer activity across different tumor types .

Additional Biological Effects

Beyond its anticancer properties, this compound has been reported to exhibit:

- Antioxidant Activity : It scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation markers, which can be beneficial in managing chronic inflammatory conditions.

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain pathogens .

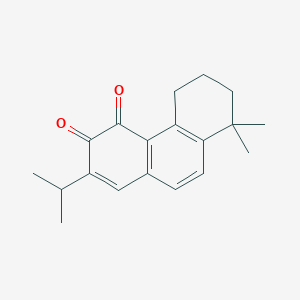

Propiedades

IUPAC Name |

8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFAIBOZOKSLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181683 | |

| Record name | Miltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.00 to 422.00 °C. @ 760.00 mm Hg | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27210-57-7 | |

| Record name | Miltirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27210-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miltirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.